

A Comparative Guide to CsPbBr₃ versus CH₃NH₃PbBr₃ in Perovskite Solar Cells

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Compound of Interest

Compound Name: Cesium tribromide

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In the rapidly advancing field of perovskite photovoltaics, the choice of the A-site cation in the APbX₃ perovskite structure is a critical determinant of a solar cell's performance and long-term stability. This guide provides an objective comparison between the all-inorganic cesium lead bromide (CsPbBr₃) and the hybrid organic-inorganic methylammonium lead bromide (CH₃NH₃PbBr₃) perovskites, supported by experimental data to inform material selection for solar cell applications.

Performance Metrics: A Quantitative Comparison

The performance of CsPbBr₃ and CH₃NH₃PbBr₃ perovskite solar cells is summarized below. It is important to note that these values are reported from various studies with differing device architectures and fabrication methodologies, which can influence the final performance metrics.

Perovskite Material	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current Density (Jsc) (mA/cm ²)	Fill Factor (FF) (%)
CsPbBr ₃	6.77 - 10.45[1][2][3]	1.26 - 1.632[3][4]	7.25 - 8.40[3][5]	74.1 - 83[3][6]
CH ₃ NH ₃ PbBr ₃	~10.4 - 11.05[7][8][9]	~1.512[9]	~1.050[9]	~84.34[9]

Stability Under Stress: A Tale of Two Cations

The stability of perovskite solar cells is a critical factor for their commercial viability. CsPbBr_3 and $\text{CH}_3\text{NH}_3\text{PbBr}_3$ exhibit distinct responses to environmental stressors.

Thermal Stability: Inorganic CsPbBr_3 generally demonstrates superior thermal stability compared to its hybrid counterpart.^[10] The organic methylammonium cation in $\text{CH}_3\text{NH}_3\text{PbBr}_3$ is more susceptible to decomposition at elevated temperatures.^[10]

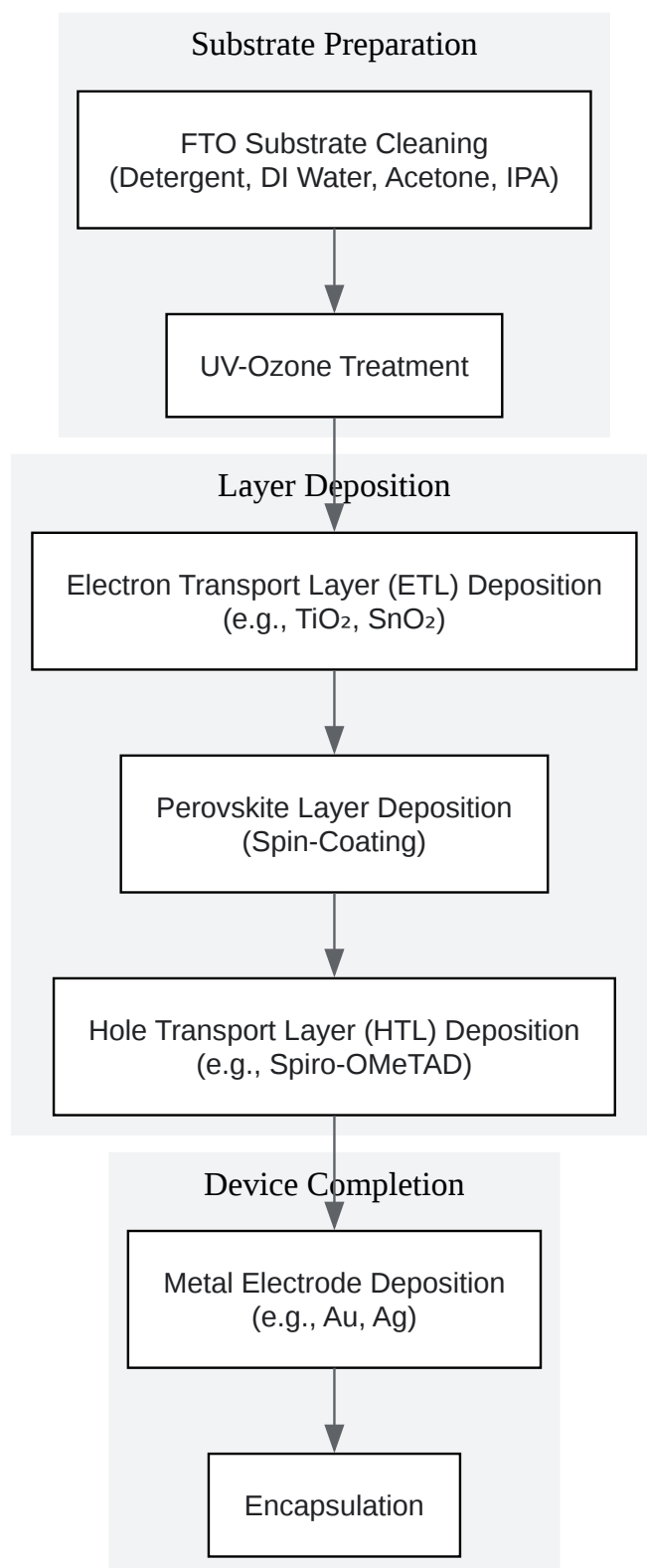
Humidity and Environmental Stability: CsPbBr_3 is recognized for its excellent stability in ambient air and against moisture.^{[3][11]} Unencapsulated CsPbBr_3 devices have been shown to maintain a significant portion of their initial efficiency even after prolonged exposure to humid environments.^{[12][13]} In contrast, hybrid perovskites like $\text{CH}_3\text{NH}_3\text{PbBr}_3$ are known to be more vulnerable to degradation in the presence of moisture.^[10]

Light Stability: Both materials can experience degradation under continuous light soaking. However, the degradation mechanisms differ. In $\text{CH}_3\text{NH}_3\text{PbBr}_3$, photodecomposition of the organic cation can occur. All-inorganic CsPbBr_3 is generally considered to have better intrinsic photostability.

Experimental Protocols

Detailed methodologies are crucial for the reproducible fabrication and characterization of high-performance perovskite solar cells. Below are representative experimental protocols for solution-processed CsPbBr_3 and $\text{CH}_3\text{NH}_3\text{PbBr}_3$ devices.

Perovskite Solar Cell Fabrication (General Workflow)



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A general workflow for the fabrication of perovskite solar cells.

1. CsPbBr₃ Solar Cell Fabrication (Two-Step Spin-Coating Method):

- **Substrate Preparation:** Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes.
- **Electron Transport Layer (ETL) Deposition:** A compact TiO₂ layer is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) followed by annealing at high temperatures (e.g., 500 °C).
- **CsPbBr₃ Perovskite Layer Deposition:**
 - A solution of PbBr₂ in dimethylformamide (DMF) is spin-coated onto the TiO₂ layer.
 - The substrate is then immersed in or spin-coated with a solution of CsBr in methanol.
 - The film is subsequently annealed at a specific temperature (e.g., 250 °C) to promote the conversion to the CsPbBr₃ perovskite phase.^[9]
- **Hole Transport Layer (HTL) Deposition:** A solution of a hole-transporting material like Spiro-OMeTAD, often doped with additives like Li-TFSI and tBP, is spin-coated on top of the perovskite layer.
- **Metal Electrode Deposition:** A top metal electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

2. CH₃NH₃PbBr₃ Solar Cell Fabrication (One-Step Spin-Coating Method):

- **Substrate and ETL Preparation:** This follows a similar procedure as for CsPbBr₃ solar cells.
- **CH₃NH₃PbBr₃ Perovskite Layer Deposition:**
 - A precursor solution is prepared by dissolving an equimolar ratio of CH₃NH₃Br and PbBr₂ in a solvent like DMF or a mixed solvent system.
 - The precursor solution is spin-coated onto the ETL-coated substrate.

- During the spinning process, an anti-solvent (e.g., toluene or chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.
- The film is then annealed at a moderate temperature (e.g., 100 °C).
- HTL and Electrode Deposition: The procedures are similar to those for CsPbBr₃ solar cells.

Performance and Stability Characterization

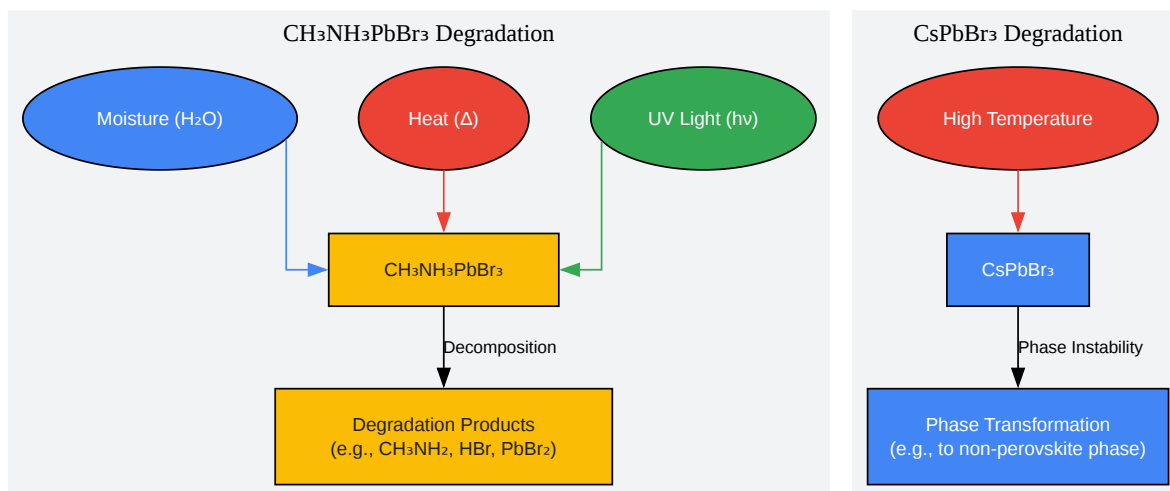
- Current Density-Voltage (J-V) Measurement: The primary performance parameters (PCE, Voc, Jsc, FF) are determined by measuring the J-V characteristics of the solar cells under simulated AM 1.5G solar illumination (100 mW/cm²).
- External Quantum Efficiency (EQE): EQE measurements are performed to determine the wavelength-dependent photon-to-electron conversion efficiency.
- Stability Testing:
 - Thermal Stability: Devices are stored at elevated temperatures (e.g., 85 °C) in an inert atmosphere (e.g., nitrogen) and their performance is periodically measured.
 - Humidity Stability: Unencapsulated or encapsulated devices are stored in a controlled humidity environment (e.g., 40-85% relative humidity) at room temperature, and their performance is monitored over time.
 - Light Soaking Stability: Devices are continuously illuminated under 1-sun conditions at a controlled temperature, and their performance is tracked.

Visualizing the Structures and Processes

Crystal Structures

Simplified representation of CsPbBr₃ and CH₃NH₃PbBr₃ crystal structures.

Degradation Pathways



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Primary degradation pathways for $\text{CH}_3\text{NH}_3\text{PbBr}_3$ and CsPbBr_3 perovskites.

Conclusion

The choice between CsPbBr_3 and $\text{CH}_3\text{NH}_3\text{PbBr}_3$ for perovskite solar cells involves a trade-off between performance and stability. While $\text{CH}_3\text{NH}_3\text{PbBr}_3$ has demonstrated slightly higher power conversion efficiencies in some studies, its organic component renders it more susceptible to environmental degradation. Conversely, the all-inorganic CsPbBr_3 offers significantly enhanced thermal and humidity stability, a crucial advantage for long-term operational reliability.^{[3][10][11]}

For applications demanding high stability under harsh conditions, CsPbBr_3 emerges as a more robust candidate. Future research aimed at improving the crystallographic quality and reducing defect densities in CsPbBr_3 films holds the potential to bridge the efficiency gap with its hybrid counterpart, making it an even more compelling choice for the future of commercial perovskite photovoltaics.

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